molecular formula C15H9F6NO2 B8680905 N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-84-8

N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No. B8680905
CAS RN: 634186-84-8
M. Wt: 349.23 g/mol
InChI Key: BRDXWNXQHHKPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide is a useful research compound. Its molecular formula is C15H9F6NO2 and its molecular weight is 349.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

634186-84-8

Product Name

N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide

Molecular Formula

C15H9F6NO2

Molecular Weight

349.23 g/mol

IUPAC Name

N-[2,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)11(7-8)22-13(24)9-3-1-2-4-12(9)23/h1-7,23H,(H,22,24)

InChI Key

BRDXWNXQHHKPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of salicylic acid (6.90 g, 50 mmol), 2,5-bis(trifluoromethyl)-aniline (11.46 g, 50 mmol), phosphorus trichloride(2.18 ml, 25 mmol) and chlorobenzene(150 mL) was refluxed for 4 hours. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate. The organic layer was washed with water and brine, and dried over magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane to give the title compound(8.4 g, 47.8%) as a white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
47.8%

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